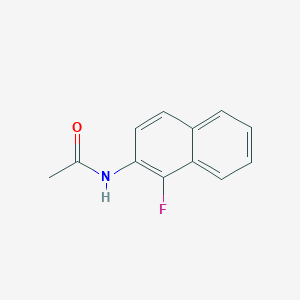

1-Fluoro-2-acetylaminonaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fluoro-2-acetylaminonaphthalene is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Fluoro-2-acetylaminonaphthalene has been identified as a promising candidate for developing selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are crucial in treating various inflammatory conditions while minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Therapeutic Uses

- Inflammatory Disorders : Effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and dysmenorrhea.

- Cancer Treatment : Shows potential in treating cancers that express COX enzymes, including colorectal and skin cancers .

- Neurodegenerative Diseases : May provide therapeutic benefits for diseases like Alzheimer's and Parkinson's by modulating inflammatory pathways .

Ocular Applications

The compound has also been explored for its efficacy in treating ocular conditions:

- Ocular Inflammation : It can alleviate pain and inflammation associated with ocular surgeries like cataract surgery.

- Glaucoma Treatment : By inhibiting specific proteins involved in intraocular pressure regulation, it may help manage glaucoma .

Dye Chemistry

In addition to its medicinal properties, this compound has applications in dye chemistry:

- Reactive Dyes : The compound can be utilized to produce dyes with excellent fastness properties on cotton fabrics. Its chemical structure allows for effective bonding with textile fibers, enhancing dye stability and color retention .

Case Study 1: COX-2 Inhibition

A study demonstrated that this compound effectively reduced inflammation in animal models without the adverse gastrointestinal effects typically seen with NSAIDs. The dosage ranged from 1 mg/kg to 100 mg/kg depending on the administration route (oral or topical) .

Case Study 2: Ocular Pain Management

In clinical trials, patients undergoing cataract surgery reported significant pain relief when treated with formulations containing this compound. The results indicate a strong potential for further development into therapeutic eye drops .

Propriétés

Formule moléculaire |

C12H10FNO |

|---|---|

Poids moléculaire |

203.21 g/mol |

Nom IUPAC |

N-(1-fluoronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H10FNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15) |

Clé InChI |

MZAVKBUOHKSZTN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=C(C2=CC=CC=C2C=C1)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.